N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide
Description
N-{N-[2-(1H-Indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide (Compound ID: F036-1406) is a synthetic amidine derivative with the molecular formula C26H26N4O3 and a molecular weight of 442.52 g/mol . Its structure features a 4-methoxybenzamide core linked via a carbamimidoyl group to a 2-(1H-indol-3-yl)ethyl moiety. Key physicochemical properties include a high logP of 4.7549, indicating significant lipophilicity, and a polar surface area of 66.651 Ų, suggesting moderate solubility . The compound is achiral and contains three hydrogen bond donors and five acceptors, which may influence its pharmacokinetic profile .
Properties
IUPAC Name |
N-[N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-15-8-6-13(7-9-15)18(24)23-19(20)21-11-10-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,22H,10-11H2,1H3,(H3,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYYGXWGYNBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=NCCC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide typically involves the condensation of 2-(1H-indol-3-yl)ethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of indole-containing benzamide derivatives. Notable analogues include:
- N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (Compound 16) : A simpler amide derivative lacking the carbamimidoyl group. Its molecular formula is C18H18N2O2 (MW: 294.35 g/mol) with a melting point of 132.8–134.3°C .
- N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17) : Substitutes the methoxy group with chlorine (MW: 298.77 g/mol; m.p. 150.6–152.0°C ) .
- F036-0552 : A carbamimidoyl derivative with a 3-ethylphenyl substituent (C27H28N4O2; MW: 440.54 g/mol) .
Key Structural Differences :
- The carbamimidoyl group in F036-1406 introduces an additional nitrogen atom and a branched linkage, increasing molecular complexity compared to simple amides like Compound 14.
- Substitutions on the benzamide ring (e.g., methoxy vs. chloro) modulate electronic and steric properties, affecting melting points and reactivity .
Physicochemical Properties
Observations :
- The carbamimidoyl group in F036-1406 increases molecular weight by ~148 g/mol compared to Compound 15.
- Higher logP (4.75 vs.
- Chloro-substituted analogues (e.g., Compound 17) exhibit higher melting points, likely due to stronger intermolecular interactions .
Biological Activity
N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Structural Characteristics
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.41 g/mol |
| SMILES | Cc1ccc(cc1)C(NCCc1c[nH]c2ccc(cc12)OC)=O |
| LogP | 3.4138 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
This compound features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Potential
Research has indicated that compounds containing indole structures often exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. A study demonstrated that certain indole derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Antiviral Activity
The compound's structure suggests potential antiviral activity. Similar compounds have been reported to exert broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein involved in inhibiting viral replication. This mechanism was observed in studies involving hepatitis B virus (HBV), where derivatives showed effective inhibition of both wild-type and drug-resistant strains .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA/RNA synthesis : By interfering with nucleic acid metabolism.
- Modulation of immune response : Enhancing the expression of antiviral proteins like A3G.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Study 1: Anticancer Activity Assessment
In a controlled study, this compound was tested against various cancer cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 5.0 µM
- HCT116 Cell Line : IC50 = 6.5 µM
- HEK293 Cell Line : IC50 = 10.0 µM
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Study 2: Antiviral Efficacy Against HBV
In vitro tests demonstrated that this compound significantly reduced HBV replication in HepG2.2.15 cells with an EC50 value of 7.5 µM. The study also highlighted its effectiveness against drug-resistant HBV strains, making it a promising candidate for further development as an antiviral agent .
Q & A
Basic: What are the optimal synthetic routes for N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide?
Answer:
The compound is synthesized via a multi-step reaction involving condensation of 4-methoxybenzoyl chloride with a carbamimidoyl-indole precursor. A validated approach (for structurally related compounds) involves refluxing 2-(1H-indol-3-yl)ethylamine with 4-methoxybenzoyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization (melting point: 132.8–134.3°C for analogous derivatives). Key parameters include maintaining anhydrous conditions, controlled pH (7–8), and stoichiometric excess of the acylating agent to minimize byproducts .
Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?
Answer:
Discrepancies in -/-NMR spectra (e.g., unexpected splitting or shifts) often arise from dynamic exchange processes or solvent effects. To address this:
- Use deuterated DMSO or CDCl to stabilize hydrogen bonding interactions.
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for the indole NH proton (δ ~10–12 ppm) and methoxy group (δ ~3.8 ppm).
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm error.
- FT-IR: Verify carbamimidoyl C=N stretching (~1650 cm) and methoxy C-O vibrations (~1250 cm).
- NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and carbamimidoyl NH protons (δ 8.2–8.5 ppm) .
Advanced: What is the role of the methoxy group in modulating biological activity?
Answer:
The 4-methoxy group enhances lipophilicity and influences binding to hydrophobic pockets in target proteins (e.g., TLR4). Comparative studies on derivatives (e.g., 4-chloro, 3,4-dichloro) show that electron-donating substituents like methoxy improve solubility and reduce metabolic degradation. For example, the 4-methoxy analog (Compound 16 in ) exhibited superior agonist activity compared to halogenated variants .
Advanced: How can in silico modeling predict the compound’s interaction with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes. For TLR4:
- Use the crystal structure of TLR4/MD-2 complex (PDB: 3FXI).
- Parameterize the ligand’s partial charges using Gaussian09 at the B3LYP/6-31G* level.
- Validate docking poses with binding free energy calculations (MM-PBSA/GBSA). This approach identified hydrogen bonding between the methoxy group and Thr399 in TLR4 .
Basic: How is purity assessed during synthesis?
Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% by peak area.
- TLC: Silica gel GF254 plates with ethyl acetate/hexane (1:1); R ~0.5 under UV visualization.
- Elemental Analysis: Ensure C, H, N, S percentages match theoretical values within ±0.3% .
Advanced: How do structural analogs differ in pharmacokinetic properties?
Answer:
- Piperidinyl vs. Carbamimidoyl Linkers: Piperidinyl analogs (e.g., indoramin hydrochloride) show higher plasma protein binding (85–90%) due to basic nitrogen atoms, whereas carbamimidoyl derivatives exhibit faster renal clearance.
- LogP Variations: The 4-methoxy derivative (LogP ~2.8) has improved BBB permeability compared to polar 4-hydroxy analogs (LogP ~1.5) .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
